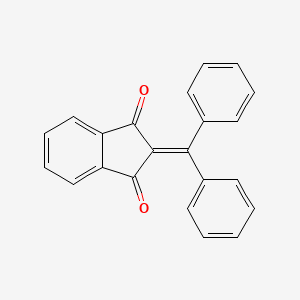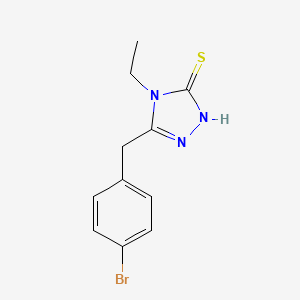
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BDMC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is still being studied. However, it is believed that this compound exerts its therapeutic effects through various pathways. In cancer cells, this compound has been shown to inhibit the activity of various enzymes involved in cell growth and survival, including protein kinase B (Akt) and mammalian target of rapamycin (mTOR). This compound has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis in cancer cells.
In neurodegenerative disorders, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects. Another advantage of this compound is its ease of synthesis, making it readily available for research purposes.
One of the limitations of this compound is its limited solubility in water, making it difficult to administer in vivo. Another limitation of this compound is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines.
Future Directions
There are several future directions for 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, for in vivo studies. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.
Synthesis Methods
The synthesis of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde and 2-chlorobenzoxazole in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. This compound has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
In inflammation research, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
properties
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO4/c1-23-15-9-10(7-12(19)16(15)24-2)8-14-18(22)25-17(21-14)11-5-3-4-6-13(11)20/h3-9H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZTVJGNDQVWFK-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6031875.png)
![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)
![5-({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)-5-oxopentanoic acid](/img/structure/B6031893.png)
![N-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6031899.png)
![6-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6031906.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)
amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B6031936.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6031940.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-benzyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6031941.png)
![4-fluoro-N-({1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6031945.png)
![3-({[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6031949.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B6031961.png)